Product packaging for 5-Bromo-2-butylpyridin-3-amine(Cat. No.:)

5-Bromo-2-butylpyridin-3-amine

Cat. No.: B13313690
M. Wt: 229.12 g/mol
InChI Key: JSDOHKGAAXKTPT-UHFFFAOYSA-N
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Description

5-Bromo-2-butylpyridin-3-amine is a versatile brominated pyridine derivative designed for use as a key building block in organic synthesis and pharmaceutical research. Its molecular structure, featuring a reactive bromine atom and a protected amine group, makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel biaryl compounds for drug discovery . Researchers utilize this compound to develop pyridine-based derivatives with potential biological activities. Studies on analogous compounds have shown promise in various research areas, including as inhibitors of clot formation (anti-thrombolytic agents) and as agents against microbial biofilms . The compound serves as a crucial intermediate in medicinal chemistry for constructing more complex molecules aimed at various therapeutic targets. Strictly for research purposes, this compound is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2 B13313690 5-Bromo-2-butylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-2-butylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

JSDOHKGAAXKTPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=N1)Br)N

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Butylpyridin 3 Amine and Analogous Pyridine Systems

Direct Synthesis Approaches for 5-Bromo-2-butylpyridin-3-amine

Direct synthesis strategies often rely on modern catalytic systems to construct the core structure or introduce multiple functional groups in a single or few steps.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.govthieme-connect.com These reactions are pivotal for the functionalization of pyridine (B92270) rings, which are often challenging substrates due to the coordinating nature of the ring nitrogen. For a molecule such as this compound, a plausible cross-coupling strategy would involve the introduction of the butyl group at the C-2 position of a pre-existing di-substituted pyridine.

For instance, a 2,5-dibromo-3-aminopyridine precursor could undergo a selective palladium-catalyzed coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate butyl-organometallic reagent. The choice of ligand, palladium precursor, and reaction conditions is critical to control the regioselectivity and achieve high yields. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of various substrates with aryl and heteroaryl halides. mit.edu

Alternatively, pyridine sulfinates have emerged as stable and effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering a robust method for creating linked pyridine systems. nih.govsigmaaldrich.com Pyridyl pyrimidylsulfones can also serve as latent pyridyl nucleophiles for these cross-coupling reactions. acs.org These advanced methods provide access to a wide array of functionalized pyridine derivatives that are otherwise difficult to synthesize. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling on Pyridine Systems

Coupling Partners Catalyst System Product Type Key Feature
Aryl Boronates + Aryl Halides Palladium Catalyst C-C Bond Formation The Suzuki-Miyaura reaction is a mainstay for C-C bond formation in the pharmaceutical industry. nih.gov
Pyridine Sulfinates + (Hetero)aryl Halides Palladium Catalyst Linked Pyridines Sulfinates are stable and straightforward to prepare nucleophilic partners. nih.gov
Primary Amine + Two Aryl Bromides Pd(OAc)₂ / (rac)-BINAP N-Alkyldiarylamine Sequential coupling allows for the synthesis of unsymmetrical amines. mit.edu

Precursor-Based Synthetic Routes for Functionalized Pyridine Scaffolds

These routes involve the sequential modification of a pyridine ring, introducing each functional group in a controlled manner. This often requires multiple steps but allows for precise control over the final substitution pattern.

Introducing an amino group at the C-3 position of the pyridine ring is a critical step. This transformation is often challenging due to the electronic properties of the pyridine nucleus. researchgate.net

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com This method is particularly effective for synthesizing 3-aminopyridine (B143674) from nicotinamide (B372718) (pyridine-3-carboxamide). wikipedia.orgchemistrylearner.com The reaction is typically carried out using bromine and a strong base like sodium hydroxide. wikipedia.orgchemistwizards.com The process involves the in-situ formation of sodium hypobromite, which reacts with the amide to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.org

The Hofmann rearrangement can also be mediated by hypervalent iodine reagents, such as those generated in situ from iodobenzene (B50100) and Oxone, which can convert alkylcarboxamides to their corresponding amines or carbamates. nih.govbeilstein-journals.orgorganic-chemistry.org

Table 2: Hofmann Rearrangement for Aminopyridine Synthesis

Starting Material Reagents Product Application
Nicotinamide Br₂, NaOH, H₂O 3-Aminopyridine A well-established method for producing the core 3-aminopyridine structure. wikipedia.orgwikipedia.orgchemistrylearner.com
Phthalimide Br₂, NaOH, H₂O Anthranilic Acid Demonstrates the utility of the reaction for preparing aromatic amines. chemistrylearner.com

Strategies for Amination at the Pyridine-3-position

Ammonolysis and Related Amination Reactions of Halopyridines

Ammonolysis involves the nucleophilic substitution of a halogen on the pyridine ring with an amino group from ammonia (B1221849) or an ammonia equivalent. The reactivity of halopyridines in these reactions can vary significantly. Notably, 3-bromopyridine (B30812) is reported to react more readily with ammonia than its 2-isomer. e-bookshelf.de The reaction is often performed at high temperatures and may require a catalyst, such as copper sulfate, to achieve good yields. e-bookshelf.de For example, 3-bromopyridine can be converted to 3-aminopyridine in 75-85% yield at 140°C in the presence of copper sulfate. e-bookshelf.de

Modern amination strategies have expanded to include methods that operate under milder conditions. These can involve converting the pyridine into a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane that can be hydrolyzed to the amine. nih.gov This approach offers distinct regioselectivity compared to methods relying on halogenated precursors. nih.gov Flow chemistry has also been applied to the amination of aryl halides, allowing for reactions at elevated temperatures and pressures in a controlled and scalable manner. mdpi.com

The final step in a plausible precursor-based synthesis of this compound would be the regioselective bromination of a 2-butylpyridin-3-amine (B15268382) intermediate. The position of bromination is directed by the existing substituents on the pyridine ring. Both the amino group and the alkyl group are activating, ortho-, para-directing groups. The powerful activating and directing effect of the amino group at C-3 would strongly favor substitution at the C-2, C-4, and C-6 positions. However, with the C-2 position already occupied by the butyl group, the primary sites for electrophilic attack are C-4 and C-6. To achieve the desired 5-bromination, the directing effects must be carefully controlled or a different synthetic strategy must be employed.

However, in many activated pyridine systems, bromination can be achieved with high regioselectivity using reagents like N-bromosuccinimide (NBS). thieme-connect.comresearchgate.net The choice of solvent can also influence the outcome of the reaction. researchgate.net For 2-aminopyridines, bromination often occurs selectively at the C-5 position. semanticscholar.orgresearchgate.net For instance, a mild method using 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant has been shown to regioselectively brominate 2-aminopyridines at the 5-position. researchgate.net The presence of both the 2-butyl and 3-amino groups would create a complex electronic environment, but based on studies of similarly substituted pyridines, selective bromination at the 5-position is a feasible transformation.

Table 3: Reagents for Regioselective Bromination of Activated Pyridines

Substrate Type Reagent Position of Bromination Reference
Amino, Hydroxy, Methoxy Pyridines N-Bromosuccinimide (NBS) Varies based on substituent position and solvent thieme-connect.comresearchgate.net
2-Aminopyridines 1-Butylpyridinium Bromide / H₂O₂ 5-position researchgate.net
Aromatic Compounds Hexamethylenetetramine-bromine (HMTAB) High para-selectivity for electron-donating groups researchgate.net

Techniques for Regioselective Bromination of the Pyridine Ring

Electrophilic Bromination of Pyridine and its Derivatives

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. However, the electron-deficient nature of the pyridine ring, caused by the electronegativity of the nitrogen atom, makes direct electrophilic substitution challenging. wikipedia.org Substitutions that do occur typically happen at the 3-position, which is the most electron-rich carbon. wikipedia.org

Direct bromination of unsubstituted pyridine is often sluggish and requires harsh conditions. wikipedia.org To overcome this, various strategies have been developed. For electron-rich pyridine derivatives, such as aminopyridines, electrophilic bromination can be more readily achieved. For instance, the bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in acetic acid can yield 3-amino-5-bromopyridine (B85033). The amino group in this case directs the bromination to the para-position. A study demonstrated that this reaction, when conducted at 60°C for 6 hours, can achieve a purity of 89%.

Another approach involves the use of potassium bromide (KBr) and orthoperiodic acid (H₅IO₆) in a dichloromethane-water system. organic-chemistry.org This method provides an efficient and milder alternative to using molecular bromine for the bromination of anilines and other activated aromatic compounds, often resulting in high yields of monobrominated products. organic-chemistry.org The reaction proceeds through the in situ generation of electrophilic bromine. organic-chemistry.org

The table below summarizes reaction conditions for the electrophilic bromination of aminopyridine derivatives.

Starting MaterialBrominating AgentSolventTemperatureTimeProductPurity/YieldReference
3-AminopyridineN-Bromosuccinimide (NBS)Acetic Acid60°C6 hours3-Amino-5-bromopyridine89% Purity
N-PhenylmorpholineKBr/H₅IO₆Dichloromethane/WaterRoom Temp.ShortMono-bromo product90% Yield organic-chemistry.org
Directed Bromination Strategies for Position-Specific Halogenation

To achieve regioselectivity in the bromination of pyridines, directed metalation strategies are often employed. arkat-usa.org These methods involve the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position on the pyridine ring. The resulting organometallic intermediate can then be trapped with an electrophilic bromine source. arkat-usa.org

For example, the use of directing groups can control regioselectivity at the meta-position. researchgate.net An electrochemical bromination protocol has been developed that utilizes a directing group to achieve meta-bromination of pyridine derivatives using inexpensive and safe bromine salts at room temperature. researchgate.net This directing group can be installed and later removed, providing a versatile method for accessing specific isomers. researchgate.net

Pyridine N-oxides are also valuable intermediates for selective halogenation. nih.gov The N-oxide group activates the pyridine ring towards electrophilic attack and can direct substitution to the 2- and 4-positions. nih.govacs.org

The following table outlines examples of directed bromination strategies.

Pyridine DerivativeStrategyReagentsPosition of BrominationReference
Substituted PyridineDirecting Group-assisted Electrochemical BrominationBromine Saltsmeta researchgate.net
4-MethoxypyridineDirected LithiationBuLi-LiDMAE, 1,2-dibromotetrachloroethaneC-2 arkat-usa.org
2-Bromo-4-methoxypyridineDirected LithiationLithium Tetramethylpiperidide (LTMP), DMFC-3 arkat-usa.org

Approaches for Introducing Alkyl (Butyl) Substituents to the Pyridine Nucleus

The introduction of alkyl groups, such as a butyl group, onto the pyridine ring can be accomplished through various methods, with organometallic reagents playing a key role.

Organometallic Alkylation Reactions (e.g., involving butyllithium)

Organolithium reagents, like butyllithium (B86547) (BuLi), are powerful nucleophiles and strong bases used extensively in the functionalization of pyridines. exsyncorp.comumich.edu One common approach is the halogen-metal exchange reaction, where a bromopyridine is treated with BuLi to generate a lithiated pyridine intermediate. This intermediate can then react with an alkyl halide, although this is more for arylation or other functional groups than direct alkylation with the butyl group from BuLi itself.

A more direct method is the nucleophilic addition of an alkyllithium reagent to the pyridine ring. acs.org However, this can sometimes lead to a mixture of products. To control the regioselectivity of alkylation, N-functionalized pyridinium (B92312) salts are often used. acs.org

Recent research has focused on developing highly regioselective methods. For example, by using specific activators, the C4-alkylation of pyridines with various 1,1-diborylalkanes can be achieved with sec-butyllithium (B1581126) as the activator in a THF/toluene (B28343) mixture. acs.org Another strategy involves the selective monolithiation of 2,5-dibromopyridine (B19318) with n-butyllithium in toluene at low temperatures to generate 2-lithio-5-bromopyridine, which can then be trapped with electrophiles. researchgate.net

Alternative Methods for Alkyl Chain Incorporation on Pyridine

Beyond organolithium reagents, other methods have been developed for alkylating the pyridine nucleus. The Minisci reaction, a radical-based method, is a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.gov This reaction typically involves the generation of an alkyl radical which then adds to the protonated pyridine ring. A recent development employs a maleate-derived blocking group to achieve highly selective C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation. nih.govorganic-chemistry.org This method is operationally simple and scalable. nih.gov

Copper-catalyzed cross-coupling reactions also provide a route to alkylated pyridines. For instance, a Cu-catalyzed selective C-4 functionalization of pyridine with styrenes has been reported. nih.gov Additionally, Grignard reagents can be used. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org The use of i-PrMgCl·LiCl has been shown to enhance the nucleophilicity of Grignard reagents, allowing for efficient alkylation under mild conditions. rsc.org

The following table provides a summary of different alkylation methods for pyridine.

MethodReagentsPosition of AlkylationKey FeaturesReference
Minisci ReactionMaleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈C-4Highly regioselective, scalable nih.govorganic-chemistry.org
Grignard Reagent AdditionGrignard reagent, Pyridine N-oxide, Acetic anhydrideC-2Good yields for 2-substituted pyridines organic-chemistry.org
Regiodivergent Alkylationsec-Butyllithium, 1,1-diborylalkanesC-2 or C-4High regioselectivity based on conditions acs.org

Optimized Reaction Conditions and Green Chemistry Considerations in Pyridine Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. This includes the use of alternative energy sources and the reduction of hazardous reagents and byproducts.

Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netdoi.org

A facile and general synthetic strategy for preparing 3-amino-5-bromopyridine derivatives utilizes microwave irradiation. researchgate.netdoi.org In this method, 3,5-dibromopyridine (B18299) is reacted with an excess of an aliphatic amine under microwave heating. researchgate.net This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times. researchgate.net For example, the reaction of 3,5-dibromopyridine with various aliphatic amines under microwave conditions (1-8 hours) can produce the corresponding 3-amino-5-bromopyridine derivatives in moderate to high yields (55-85%). This method allows for the rapid, multi-gram synthesis of these valuable intermediates. researchgate.net

Research has also demonstrated the use of microwave-assisted heating to reduce the reaction time for the copper-catalyzed amination of a brominated pyridine intermediate from 24 hours to just 45 minutes, while maintaining a comparable yield. Similarly, microwave assistance has been successfully applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, resulting in reduced reaction times and higher yields. eurjchem.com

The table below highlights the advantages of microwave-assisted synthesis for 3-amino-5-bromopyridine derivatives.

Starting MaterialsReaction TypeHeating MethodReaction TimeYieldAdvantagesReference
3,5-Dibromopyridine, Aliphatic AmineNucleophilic Aromatic SubstitutionMicrowave1-8 hours55-85%Catalyst-free, base-free, rapid researchgate.net
Brominated Pyridine IntermediateCopper-Catalyzed AminationMicrowave45 minutes76%Drastic reduction in reaction time
5-Bromopyridine-2,3-diamineImidazole Ring FormationMicrowaveReducedHigherCleaner reaction, higher yield eurjchem.com

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Butylpyridin 3 Amine

Cross-Coupling Reactions and Their Synthetic Utility

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. mdpi.com 5-Bromo-2-butylpyridin-3-amine, possessing a reactive bromo substituent, is an excellent substrate for such transformations, particularly those catalyzed by palladium. mdpi.commit.edu

Suzuki-Miyaura Coupling for C-C Bond Formation with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds, such as arylboronic acids. researchgate.netorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of various functional groups, and generally high yields. mdpi.com In the context of this compound, the bromine atom can be effectively replaced with an aryl group from an arylboronic acid.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable complex such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. mdpi.comorganic-chemistry.org The choice of solvent is also crucial, with mixtures of an organic solvent like 1,4-dioxane (B91453) and water being common. mdpi.com

While the amino group at the 3-position can sometimes complicate Suzuki-Miyaura reactions by coordinating to the palladium catalyst, appropriate ligand selection and reaction conditions can mitigate this issue. mdpi.com In some cases, protection of the amino group as an amide may be employed to ensure efficient coupling. mdpi.com The synthetic utility of this reaction is significant, allowing for the straightforward synthesis of a diverse range of 5-aryl-2-butylpyridin-3-amine derivatives, which are of interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling The following table is a generalized representation based on typical Suzuki-Miyaura reaction conditions and does not represent specific experimental results for this compound.

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Ligand (if applicable) Triphenylphosphine (PPh₃), Xantphos
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent 1,4-Dioxane/Water, Toluene (B28343), DMF
Temperature 80-110 °C
Reactant Arylboronic acid

Heck Coupling Reactions and Other Palladium-Catalyzed Processes

The Heck reaction provides a method for the palladium-catalyzed vinylation or arylation of alkenes with aryl or vinyl halides. organic-chemistry.orgmdpi.com This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the this compound ring by reacting it with an alkene. The process typically requires a palladium catalyst, a base (often a tertiary amine like triethylamine), and a suitable solvent. organic-chemistry.orgresearchgate.net

The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the trans isomer of the resulting substituted alkene. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

Other palladium-catalyzed processes applicable to this compound include the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. organic-chemistry.orgsigmaaldrich.com This reaction would involve coupling the bromo-substituted pyridine (B92270) with an amine in the presence of a palladium catalyst and a strong base. uwindsor.ca Such transformations further expand the synthetic utility of this compound, enabling access to a wider range of functionalized pyridine derivatives. nih.gov

Table 2: General Parameters for Heck Coupling Reactions This table presents generalized conditions for the Heck reaction and is not based on specific experimental data for this compound.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand (if applicable) Phosphine ligands (e.g., P(o-tolyl)₃)
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)
Solvent DMF, NMP, Acetonitrile
Temperature 80-140 °C
Reactant Alkene (e.g., styrene, acrylates)

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). fishersci.co.ukmasterorganicchemistry.com In these reactions, a nucleophile replaces the bromide ion. The reactivity of the aryl halide in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pub

Replacement by Various Nucleophiles, Including Amines and Thiols

A variety of nucleophiles can displace the bromine atom. For instance, reaction with amines can lead to the formation of diamino-substituted pyridines. beilstein-journals.org Similarly, thiols can react to form the corresponding aryl thioethers. fishersci.co.ukcas.cn These reactions are often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and may be facilitated by the use of a base to deprotonate the nucleophile. uwindsor.cafishersci.co.uk The conditions for these reactions can vary depending on the nucleophilicity of the attacking species and the specific electronic properties of the pyridine ring.

Formation and Reactivity of Organometallic Intermediates

The bromine atom of this compound can be exploited to generate organometallic intermediates, which are powerful nucleophiles in their own right.

Halogen-Lithium Exchange for Generating Lithiated Pyridine Derivatives

Halogen-lithium exchange is a common method for preparing organolithium compounds. harvard.edulibretexts.org This reaction involves treating an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edugoogle.com In the case of this compound, treatment with n-BuLi would lead to the formation of 2-butyl-5-lithiopyridin-3-amine.

This lithiated intermediate is a highly reactive nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the 5-position of the pyridine ring. iust.ac.ir For example, quenching the reaction with an aldehyde or ketone would yield the corresponding alcohol, while reaction with carbon dioxide would produce a carboxylic acid. The amino group on the ring may require protection prior to the halogen-lithium exchange to prevent side reactions, as organolithium reagents are strong bases. acs.org The use of non-coordinating solvents like toluene can sometimes favor lithiation at the desired position. google.com

Grignard Reagent Formation and Subsequent Electrophilic Trapping

The presence of a bromine atom on the pyridine ring of this compound allows for the formation of a Grignard reagent, a powerful tool in carbon-carbon bond formation. The transformation of the C-Br bond to a C-MgBr bond converts the electrophilic carbon into a potent nucleophile. This reaction typically involves the treatment of the bromopyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reactivity of similar bromopyridines suggests that this transformation is feasible organic-chemistry.org.

Once formed, the pyridyl Grignard reagent can react with a wide array of electrophiles to introduce diverse functional groups at the 5-position of the pyridine ring. The amino group at the 3-position may require protection prior to the Grignard formation to prevent side reactions, as the acidic proton of the amine can quench the Grignard reagent. The successful trapping of the organomagnesium intermediate with various electrophiles opens pathways to novel substituted 2-butylpyridin-3-amine (B15268382) derivatives.

Table 1: Potential Electrophilic Trapping Reactions of the Grignard Reagent Derived from this compound

Derivatization and Functional Group Interconversions of the Amine Functionality

Acylation and Other Protecting Group Strategies for the Amino Moiety

The primary amino group at the 3-position of this compound is a key site for functionalization. Acylation is a common transformation that not only modifies the electronic properties of the molecule but also serves as a protecting group strategy to prevent unwanted reactions of the amine in subsequent synthetic steps. jocpr.com A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrated successful N-acetylation using acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. mdpi.com This suggests that this compound would react similarly to form N-(5-bromo-2-butylpyridin-3-yl)acetamide.

Beyond simple acylation, other protecting groups are crucial for multi-step syntheses. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This group is stable under many reaction conditions but can be readily removed with acid. Another common strategy involves N-benzylation, which can be achieved by reacting the amine with a benzyl (B1604629) halide. fishersci.co.uk

Table 2: Protecting Group Strategies for the Amino Moiety

Oxidative and Reductive Transformations of the Pyridine Scaffold

The pyridine ring itself can undergo various transformations that alter its aromaticity and reactivity. These modifications can be crucial for accessing different classes of compounds.

Oxidative Transformations The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Catalytic, enantioselective N-oxidation methods have also been developed for substituted pyridines, offering a route to chiral pyridine N-oxides. nih.gov For this compound, oxidation would yield this compound N-oxide. This functional group can facilitate further reactions or be removed later in a synthetic sequence.

Table 3: Oxidative Transformation of the Pyridine Scaffold

Reductive Transformations Reductive processes can target either the bromine substituent or the pyridine ring itself. A common reductive transformation for aryl bromides is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using a reductant in the presence of a catalyst.

More complex reductive transformations include reductive homocoupling, where two molecules of the bromopyridine are joined together. For instance, palladium-catalyzed reductive homocoupling of bromopyridines has been used to synthesize bipyridine derivatives. mdpi.compreprints.org Such a reaction with this compound would lead to the formation of a symmetrical bipyridine. Photocatalytic methods using water as a reductant have also been reported for the reductive coupling of aryl bromides, offering a greener alternative. nih.govresearchgate.net

Table 4: Reductive Transformations of the Pyridine Scaffold

Table of Compounds

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough and extensive search of publicly available scientific databases and chemical literature has been conducted to gather advanced spectroscopic data for the compound this compound. The objective was to provide a detailed analysis based on the established methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry.

Despite a comprehensive search, no specific experimental or published spectroscopic data (¹H NMR, ¹³C NMR, FTIR, Raman, or Mass Spectrometry) for the target compound, this compound, could be located. The scientific literature that was accessed contains information on structurally related compounds, such as isomers or analogues with different alkyl substituents (e.g., methyl or ethyl groups instead of a butyl group), but lacks the specific data required to fulfill the detailed structural analysis requested.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information for each specified section and subsection. The creation of data tables and detailed research findings for this compound cannot proceed without the foundational spectral data.

Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be provided at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Butylpyridin 3 Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as 5-Bromo-2-butylpyridin-3-amine. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, analysis in positive ion mode is standard. The presence of two basic nitrogen atoms (the pyridine (B92270) ring nitrogen and the exocyclic amino group) facilitates protonation, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. High-resolution ESI-MS can determine the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the confirmation of the compound's elemental formula.

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. ucalgary.ca Consequently, the mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule: one for the ion containing ⁷⁹Br and a second, two mass units higher ([M+2]+H)⁺, for the ion containing ⁸¹Br. The relative intensity of these two peaks will be nearly equal, providing unambiguous evidence for the presence of a single bromine atom in the molecule. ucalgary.caneu.edu.tr

Table 1: Hypothetical High-Resolution ESI-MS Data for this compound This table illustrates the expected data format for an ESI-MS analysis. Exact m/z values are calculated based on the molecular formula C₉H₁₃BrN₂.

Ion SpeciesElemental FormulaCalculated m/zObserved m/zIsotopic Abundance (%)
[M(⁷⁹Br)+H]⁺C₉H₁₄⁷⁹BrN₂⁺229.0395229.0393100.0
[M(⁸¹Br)+H]⁺C₉H₁₄⁸¹BrN₂⁺231.0374231.037197.3

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique, often used for larger biomolecules but also effective for small organic molecules. In this method, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.

The analysis of a small, amine-containing molecule like this compound by MALDI-TOF requires careful selection of the matrix to ensure efficient ionization and minimize fragmentation. Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. Similar to ESI, MALDI typically produces singly charged ions, predominantly the protonated molecule [M+H]⁺.

The resulting ions are accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their m/z ratio. The TOF analyzer provides high resolution and mass accuracy. As with ESI-MS, the most telling feature in the MALDI-TOF spectrum of this compound would be the distinct isotopic pattern created by the ⁷⁹Br and ⁸¹Br isotopes, resulting in two peaks of nearly equal intensity separated by 2 Da. ucalgary.ca For small molecules with primary or secondary amine groups, derivatization may sometimes be employed to improve sensitivity and facilitate analysis. nih.gov

Table 2: Expected MALDI-TOF MS Results for this compound This table shows a representative format for MALDI-TOF data, highlighting the characteristic bromine isotope pattern.

Ion SpeciesExpected m/zRelative IntensityAnnotation
[M(⁷⁹Br)+H]⁺229.04~100%Molecular ion with ⁷⁹Br
[M(⁸¹Br)+H]⁺231.04~97%Molecular ion with ⁸¹Br

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. This technique is highly valuable for characterizing compounds containing chromophores—functional groups that absorb light.

The UV-Vis spectrum of this compound is determined by the electronic structure of the substituted aminopyridine ring. The aromatic pyridine ring and the amino group constitute a conjugated system, giving rise to characteristic electronic transitions. The expected transitions for this molecule are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands. For substituted pyridines, these bands are often observed in the 200-300 nm region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity than π → π* transitions.

The positions and intensities of these absorption bands (λmax) are influenced by the substituents on the pyridine ring. The amino (-NH₂), butyl (-C₄H₉), and bromo (-Br) groups act as auxochromes, modifying the absorption characteristics of the parent chromophore. The electron-donating amino group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromo and butyl groups will also subtly influence the spectral profile. The spectrum would be recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or hexane.

Table 3: Anticipated Electronic Transitions for this compound This table outlines the types of electronic transitions expected for the aminopyridine chromophore and their general spectral regions.

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → ππ bonding to π antibonding200 – 300 nmHigh
n → πNon-bonding to π antibonding> 300 nmLow

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with one or more unpaired electrons. wikipedia.org It is a powerful tool for studying free radicals, transition metal complexes, and other paramagnetic species. youtube.com

In its stable, ground-state form, this compound is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals, and it possesses no unpaired electrons. Therefore, this compound is ESR-inactive and will not produce an ESR spectrum under normal conditions.

The technique would only become applicable if the compound is converted into a paramagnetic species. This could potentially be achieved through processes such as:

One-electron oxidation: Removal of one electron from the molecule would generate a radical cation, [C₉H₁₃BrN₂]•+, which would be ESR-active.

One-electron reduction: Addition of one electron would form a radical anion, [C₉H₁₃BrN₂]•−, which would also be detectable by ESR. nih.gov

If such a radical species were generated, its ESR spectrum would provide valuable information about the distribution of the unpaired electron's spin density within the molecule through analysis of the g-factor and hyperfine coupling constants with the nitrogen and hydrogen nuclei. However, as a characterization method for the parent compound, ESR is not applicable.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Butylpyridin 3 Amine

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 5-Bromo-2-butylpyridin-3-amine. DFT calculations are used to optimize the molecule's geometry and to derive key properties that govern its behavior. mdpi.comacs.org While specific DFT studies for this compound are not extensively published, analysis of the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) provides significant insights, as the primary difference is the length of the alkyl chain at the C2 position, which is expected to have a minor influence on the core electronic properties of the pyridine (B92270) ring. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. nottingham.ac.ukresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. frontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. mdpi.com

In studies of related brominated aminopyridines, DFT calculations (often using the B3LYP/6-31G(d,p) basis set) show that the HOMO is typically distributed over the aminopyridine ring, while the LUMO is also centered on the aromatic system. mdpi.comacs.org The energy gap (ΔE) indicates the molecule's tendency to undergo electronic transitions. A rapid shift of the electron cloud, indicated by the FMOs, points to a reactive nature. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative Data based on the analogous compound 5-bromo-2-methylpyridin-3-amine. mdpi.com

Molecular OrbitalEnergy (eV)Description
HOMO -5.70Highest Occupied Molecular Orbital; electron-donating capability.
LUMO -0.95Lowest Unoccupied Molecular Orbital; electron-accepting capability.
Energy Gap (ΔE) 4.75Indicates molecular stability and reactivity.

Analysis of Reactivity Indices and Molecular Electrostatic Potential (MEP) Surfaces

Global reactivity indices derived from HOMO and LUMO energies, such as chemical hardness (η) and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. mdpi.com Chemical hardness is a measure of resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a species to accept electrons.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For aminopyridines, the negative potential is typically concentrated around the nitrogen atom of the pyridine ring and the bromine atom due to their high electronegativity, making these sites potential centers for interaction with electrophiles or Lewis acids. acs.org The amine group also influences the charge distribution.

Table 2: Calculated Dipole Moments for Pyridine and a Related Derivative

CompoundDipole Moment (Debye)Implication
Pyridine2.2Aromatic heterocycle with moderate polarity due to the nitrogen atom. atamanchemicals.com
5-bromo-2-methylpyridin-3-amine2.96Increased polarity due to the cumulative effects of the bromo, amino, and methyl substituents. mdpi.com

Quantum Chemical Calculations for Predicting Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. mdpi.com Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis), helping to assign absorption bands to specific electronic transitions (e.g., π→π*). researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry offers profound insights into the dynamics of chemical reactions. DFT can be used to map out the potential energy surface for a given reaction, identifying transition states, intermediates, and reaction products. marquette.edu By calculating the activation energies (energy barriers) and reaction energies, chemists can predict the feasibility and preferred pathways of a reaction. marquette.edu

For a substituted pyridine like this compound, theoretical methods can elucidate the mechanisms of important reactions. For instance, in palladium-catalyzed reactions like the Suzuki cross-coupling, DFT studies on analogous compounds have helped to describe the possible reaction pathways. mdpi.com Other reactions common to pyridines, such as electrophilic substitution or the Chichibabin amination, could also be modeled. cdnsciencepub.comwikipedia.org These theoretical investigations are crucial for optimizing reaction conditions and for designing novel synthetic routes. marquette.edu

Strategic Applications of 5 Bromo 2 Butylpyridin 3 Amine in Diverse Organic Syntheses

Utilization as a Key Building Block for Complex Molecular Architectures

In synthetic organic chemistry, "building blocks" are fundamental molecular units used for the assembly of more complex compounds. cymitquimica.com 5-Bromo-2-butylpyridin-3-amine is a prime example of such a building block, possessing distinct reactive sites that can be addressed selectively in various chemical transformations. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

Research on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates its utility in Suzuki cross-coupling reactions. mdpi.com In these reactions, the bromine atom is substituted with various aryl groups by reacting the bromopyridine with different arylboronic acids in the presence of a palladium catalyst. mdpi.com This reaction is highly efficient for creating a diverse set of 5-aryl pyridine (B92270) derivatives. mdpi.com Similarly, the Buchwald-Hartwig amination reaction is another powerful tool where the bromo-substituent can be replaced by a wide range of aliphatic and aromatic amines, further expanding the molecular complexity. nih.gov

The amino group at the 3-position also offers a handle for synthetic modification. It can undergo acylation with acyl halides or acid anhydrides to form amides, or participate in other N-alkylation and nucleophilic substitution reactions. ambeed.com This dual reactivity at both the bromo and amino positions makes this compound a highly valuable and flexible starting material for constructing intricate molecular architectures that are often pursued in medicinal chemistry and materials science. cymitquimica.commdpi.com

Facilitating the Development of Novel Pyridine-Based Compound Libraries

A key strategy in drug discovery and materials science is the synthesis of compound libraries, which are collections of structurally related molecules. mdpi.com These libraries allow for the systematic exploration of a chemical space to identify compounds with desired biological activities or material properties. This compound is an ideal scaffold for generating such pyridine-based libraries due to its predictable and versatile reactivity.

The Suzuki cross-coupling reaction is particularly effective for this purpose. A study on 5-bromo-2-methylpyridin-3-amine showcased the generation of a series of novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com By coupling the parent bromopyridine with a variety of arylboronic acids, a library of compounds was produced in moderate to good yields. mdpi.com The study noted that the electronic nature of the substituents on the arylboronic acids (whether electron-donating or electron-withdrawing) did not significantly impact the reaction outcomes, highlighting the robustness of the method for library generation. mdpi.com

This approach allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR). For example, by introducing different aryl groups at the 5-position, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target, such as an enzyme or receptor. nih.govmdpi.com The development of focused fragment libraries is another application where derivatives of such compounds are synthesized to explore and improve binding and inhibitory activities against biological targets like HIV-1 Reverse Transcriptase. mdpi.com

Table 1: Example of a Pyridine-Based Compound Library Synthesis via Suzuki Coupling

The following table is based on the synthesis starting from the analogous compound 5-bromo-2-methylpyridin-3-amine, as described in the literature, to illustrate the generation of a compound library. mdpi.com

EntryArylboronic Acid UsedResulting 5-Aryl-2-methylpyridin-3-amine Product
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine
5Naphthalene-1-boronic acid5-(Naphthalen-1-yl)-2-methylpyridin-3-amine

Role in the Synthesis of Polycyclic Azaarenes and Other Heterocyclic Ring Systems

Beyond serving as a scaffold for substitution, this compound can act as a foundational component for the construction of more complex, fused heterocyclic systems. Polycyclic azaarenes—aromatic compounds containing two or more fused rings with at least one nitrogen atom—are prevalent structures in pharmaceuticals and functional materials.

One established pathway for building fused systems from pyridine precursors is through N-amination followed by intramolecular cyclization. This method has been used to synthesize pyrazolo[1,5-a]pyridines from substituted pyridine starting materials. mdpi.com In this type of reaction, the pyridine nitrogen acts as a nucleophile, leading to the formation of a new five-membered ring fused to the original pyridine core. The substituents on the starting pyridine, such as the bromo and butyl groups in the title compound, become integral features of the final polycyclic product. mdpi.com

Other synthetic strategies can also be employed. For instance, transition-metal-catalyzed annulation reactions can fuse new rings onto a pyridine core. Rhodium-catalyzed C-H annulation of pyridines has been shown to produce quinolines, which are a class of polycyclic azaarenes. beilstein-journals.org The reactivity of halogenated pyridines in amination reactions, sometimes proceeding through didehydropyridine intermediates, can also be exploited to build complex nitrogen-containing heterocycles like naphthyridines. researchgate.net The presence of both the amino and bromo groups on this compound provides multiple strategic possibilities for engaging in such ring-forming reactions, making it a valuable precursor for polycyclic azaarenes and other novel heterocyclic systems. muni.cz

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Conclusion and Future Research Perspectives in 5 Bromo 2 Butylpyridin 3 Amine Chemistry7.1. Summary of Current Research Advancements7.2. Identification of Unexplored Synthetic and Mechanistic Avenues7.3. Potential for Expanded Utility in Material Science and Advanced Chemical Synthesis

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Q & A

Q. What are the established synthetic routes for 5-Bromo-2-butylpyridin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which introduces the amino group at the pyridine core (e.g., using Pd(OAc)₂/Xantphos catalysts in toluene at 110°C) . Substitution reactions involving bromine displacement with nucleophiles (e.g., sodium azide) in polar solvents like DMF are also common . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity optimization requires HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor by-products and adjust reaction stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns and amine proton integration (e.g., δ ~5.5 ppm for NH₂ in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₄BrN₂, [M+H]⁺ calc. 241.03) .
  • FT-IR : Identify amine stretches (~3350 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure if single crystals are obtained via slow evaporation from ethanol .

Q. How can researchers design controlled experiments to assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 40°C, 60°C, and 80°C in sealed vials for 1–4 weeks. Monitor degradation via TLC .
  • pH : Dissolve in buffered solutions (pH 3–10) and analyze by UV-Vis spectroscopy for absorbance shifts .
  • Light : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation using HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Discrepancies in reactivity (e.g., Suzuki vs. Stille coupling yields) may arise from:
  • Catalyst Selection : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligands like SPhos .
  • Solvent Effects : Test polar aprotic (DMF) vs. ethers (THF) to stabilize intermediates .
  • By-Product Analysis : Use LC-MS to identify halogen scrambling or homo-coupling by-products. Optimize equivalents of base (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

Q. How can computational modeling enhance the design of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites for functionalization (e.g., C-4 position) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • QSAR Models : Corrogate substituent effects (e.g., alkyl chain length) with biological activity using partial least squares regression .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Studies : Measure IC₅₀ via fluorometric assays (e.g., NADH depletion in dehydrogenase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with the enzyme .
  • Site-Directed Mutagenesis : Engineer active-site residues (e.g., His → Ala) to confirm binding specificity .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols (e.g., ≥95% purity by HPLC) .
  • Solubility Optimization : Use co-solvents (DMSO:PBS, 1:9) and dynamic light scattering (DLS) to confirm colloidal stability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine) and vehicle-only samples to validate assay conditions .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) with standardized passage numbers .
  • Dose-Response Curves : Use 8-point serial dilutions (0.1–100 µM) and nonlinear regression to calculate EC₅₀ .
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) to distinguish necrosis .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological studies?

  • Methodological Answer :
  • ANOVA with Tukey’s Post Hoc : Compare means across dose groups (p < 0.05 threshold) .
  • Hill Slope Analysis : Fit sigmoidal curves (GraphPad Prism) to assess cooperativity .
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to identify outliers .

Structural Analog Design

Q. Which structural analogs of this compound show promise in modulating receptor selectivity?

  • Methodological Answer :
    Key analogs include:
  • 5-Bromo-3-isopropoxypyridin-2-amine : Enhanced lipophilicity (logP +0.5) improves membrane permeability .
  • 5-Bromo-4-methoxypyridin-3-amine : Methoxy group increases hydrogen-bonding potential with serine residues .
  • 2-(5-Bromopyridin-3-yl)-N-methylpyrimidin-4-amine : Bicyclic structure enhances rigidity for selective kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.